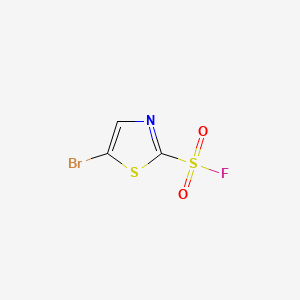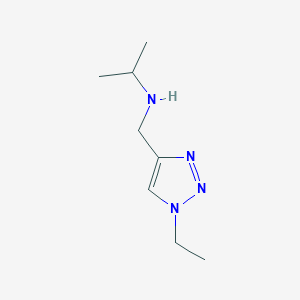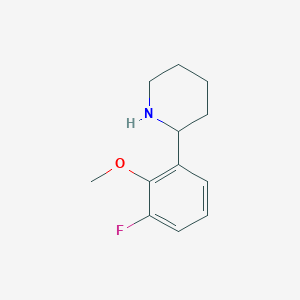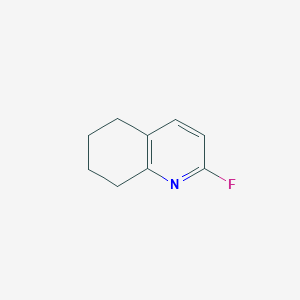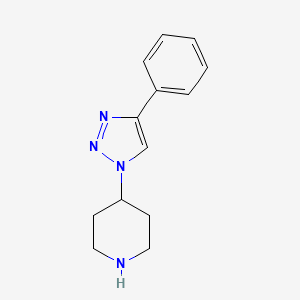
4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,3-triazole ring, which in turn is substituted with a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Formation of the Azide: The starting material, 4-phenyl-1H-1,2,3-triazole, is synthesized by reacting phenylacetylene with sodium azide in the presence of a copper catalyst.
Cycloaddition: The azide is then reacted with propargyl piperidine under copper(I) catalysis to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with anticancer properties.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylethanol: A triazole compound with potential antimicrobial activity
Uniqueness
4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a triazole and phenyl group makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-phenyltriazol-1-yl)piperidine |
InChI |
InChI=1S/C13H16N4/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12/h1-5,10,12,14H,6-9H2 |
InChI Key |
WTCMESPAAKAPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


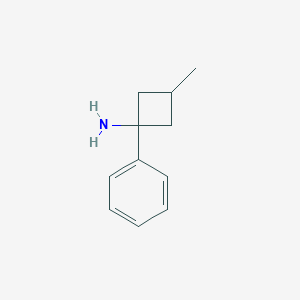
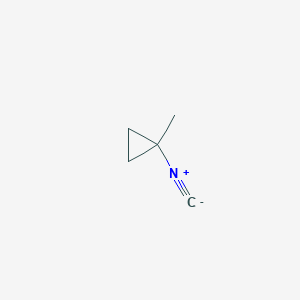
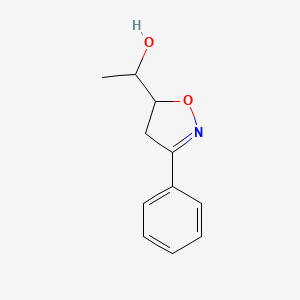
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)
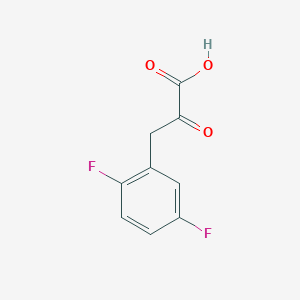
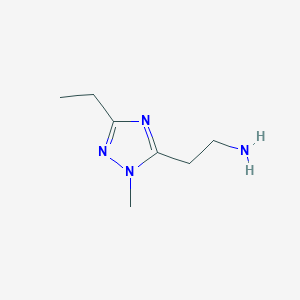
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylicaciddihydrochloride](/img/structure/B13526258.png)
![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)
